molecular formula C18H21ClN2O3S B6476463 3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640821-85-6

3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6476463
CAS No.: 2640821-85-6
M. Wt: 380.9 g/mol
InChI Key: USPZZEFDXCCOQA-UHFFFAOYSA-N
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Description

3-Chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. The methoxy group is further functionalized with a piperidin-4-ylmethyl moiety, which is sulfonylated at the nitrogen by a 3-methylbenzenesulfonyl group.

Properties

IUPAC Name

3-chloro-4-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-3-2-4-16(11-14)25(22,23)21-9-6-15(7-10-21)13-24-18-5-8-20-12-17(18)19/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPZZEFDXCCOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H23ClN2O2S
  • IUPAC Name : this compound
  • SMILES Notation : Clc1ccc(NC(=O)C(=C)C(=O)N(C)C)c(c1)OC

Research indicates that this compound exhibits activity through several mechanisms:

  • Muscarinic Receptor Agonism : The compound has been shown to selectively activate muscarinic M1 receptors, which are implicated in cognitive processes and memory enhancement. This action is particularly relevant for neurodegenerative conditions like Alzheimer's disease .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of acetylcholine .

Efficacy in Animal Models

A series of studies have evaluated the efficacy of this compound in various animal models:

  • Cognitive Enhancement : In a rat model of memory impairment, administration of this compound resulted in significant improvements in performance on the novel object recognition test, indicating pro-cognitive effects .
  • Neuroprotective Effects : The compound demonstrated neuroprotective properties against oxidative stress-induced neuronal damage in vitro. This suggests potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
Cognitive EnhancementRat Novel Object RecognitionSignificant improvement
NeuroprotectionNeuronal Cell CulturesReduced oxidative stress damage
Muscarinic AgonismIn vitro assaysSelective activation of M1 receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

Compound : 3-Chloro-4-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine (BF02562)

  • Molecular Formula : C15H19ClN4O3S
  • Molecular Weight : 370.85
  • Key Differences: The sulfonyl group is derived from a methylimidazole instead of 3-methylbenzene.

Pyridine Derivatives with Halogen and Alkoxy Substituents

Compound : 2-Chloro-4-iodo-3-methylpyridine ()

  • Molecular Formula : C6H5ClIN
  • Molecular Weight : 243.47
  • Key Differences :
    • Lacks the piperidine-sulfonyl-methoxy chain.
    • Features iodine and methyl groups, which increase steric bulk and alter electronic properties.
  • Implications : The iodine atom could facilitate radiolabeling applications, while the simpler structure may limit pharmacological utility compared to the target compound’s multifunctional design .

Piperidine-Linked Pyridine Derivatives

Compound: (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride ()

  • Key Features :
    • Piperidine is linked via a ketone group rather than a methoxy bridge.
    • Contains a 3-chlorophenyl ethyl substituent on pyridine.
  • The 3-chlorophenyl ethyl group introduces aromatic interactions, a feature absent in the target compound .

Fused Heterocyclic Analogues

Compound : 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine ()

  • Synthetic Method : Oxidative ring closure using NaOCl, a green chemistry approach.
  • Key Differences: Fused triazole-pyridine system increases structural rigidity.
  • Implications : The fused ring system may improve metabolic stability but complicates synthetic scalability compared to the target compound’s modular structure .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Method Highlights
3-Chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine (Target) C17H19ClN2O3S* ~400* 3-Methylbenzenesulfonyl-piperidinylmethoxy Likely multi-step SN2/Sulfonylation
BF02562 (Imidazole sulfonyl analogue) C15H19ClN4O3S 370.85 1-Methylimidazole sulfonyl Not specified
2-Chloro-4-iodo-3-methylpyridine C6H5ClIN 243.47 Iodo, methyl Halogenation of pyridine
[1,2,4]Triazolo[4,3-a]pyridine derivative C20H16N4O2 344.37 Fused triazole, benzyloxy Oxidative cyclization with NaOCl

*Estimated based on structural analogy.

Research Findings and Implications

Sulfonyl Group Impact : The 3-methylbenzenesulfonyl group in the target compound likely enhances stability and hydrophobic interactions compared to BF02562’s imidazole sulfonyl group, which may favor solubility .

Synthetic Complexity : The target compound’s synthesis likely requires sulfonylation of piperidine and subsequent methoxy linkage, contrasting with ’s greener oxidative cyclization method .

Biological Potential: Piperidine-pyridine hybrids (e.g., ) are common in CNS drugs, suggesting the target compound could explore similar therapeutic avenues, though specific target validation is needed .

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